

# Application Notes and Protocols for CA-170 in Syngeneic Tumor Models

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## Compound of Interest

Compound Name: PD 160170

Cat. No.: B061668

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## Introduction

CA-170 is an orally bioavailable small molecule inhibitor targeting the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1), PD-L2, and V-domain Ig suppressor of T cell activation (VISTA).[1][2][3] By blocking these negative regulators of T cell function, CA-170 aims to restore and enhance the immune system's ability to recognize and eliminate tumor cells.[2][3] Preclinical studies in various syngeneic tumor models have demonstrated the anti-tumor efficacy of CA-170, both as a monotherapy and in combination with other cancer treatments.[1][4] These application notes provide a summary of the key findings and detailed protocols for the use of CA-170 in common syngeneic mouse models.

## Mechanism of Action

CA-170 is believed to function by inducing the formation of a defective ternary complex with PD-L1, which blocks its signaling without preventing the assembly of the PD-1:PD-L1 complex.[1][4] This action rescues the proliferation and effector functions of T cells that are inhibited by PD-L1, PD-L2, and VISTA.[1][4][5] In preclinical models, oral administration of CA-170 has been shown to increase the proliferation and activation of tumor-infiltrating T cells.[1][4]

## Data Summary from Syngeneic Tumor Models

The anti-tumor activity of CA-170 has been evaluated in several immunocompetent mouse tumor models. The following tables summarize the quantitative data from these studies.

Table 1: Single-Agent Anti-Tumor Efficacy of CA-170

Syngeneic Model	Mouse Strain	Treatment	Dosing Schedule	Tumor Growth Inhibition (TGI)	p-value
MC38 Colon Adenocarcinoma	C57BL/6	CA-170 (10 mg/kg)	Oral, daily for 14 days	43%	< 0.01
MC38 Colon Adenocarcinoma	C57BL/6	anti-PD-1 antibody (100 µg/animal)	Subcutaneous, weekly	36%	< 0.05
B16F10 Melanoma (Metastasis)	C57BL/6	CA-170 (10 mg/kg)	Oral, daily for 14 days	73% reduction in metastatic nodules	< 0.01
CT26 Colon Carcinoma	BALB/c	CA-170 (10 mg/kg)	Oral, daily for 12 days	43%	Not specified

Table 2: Combination Therapy Anti-Tumor Efficacy of CA-170 in CT26 Model

Treatment Group	Dosing Schedule	Tumor Growth Inhibition (TGI)	p-value
Docetaxel (10 mg/kg)	Not specified, for 12 days	43%	< 0.05
CA-170 (10 mg/kg) + Docetaxel (10 mg/kg)	Not specified, for 12 days	68%	< 0.05
Cyclophosphamide (CTX) (100 mg/kg)	Single dose	Not specified	Not applicable
CA-170 (3 mg/kg) + CTX (100 mg/kg)	Oral, daily + single CTX dose	Survival advantage	< 0.01
CA-170 (10 mg/kg) + CTX (100 mg/kg)	Oral, daily + single CTX dose	Survival advantage	< 0.001
anti-PD-1 antibody + CTX (100 mg/kg)	Subcutaneous, weekly + single CTX dose	Survival advantage	< 0.001

Table 3: Immune Cell Activation by CA-170 in Syngeneic Models

Syngeneic Model	Treatment	Immune Cell Population	Activation Marker	Fold Increase vs. Vehicle
CT26	CA-170 (10 mg/kg, 5 days)	CD8+ T cells	Ki67	Significant increase
CT26	CA-170 (10 mg/kg, 5 days)	CD8+ T cells	OX-40	Significant increase
CT26	CA-170 (10 mg/kg, 5 days)	CD4+ T cells	Ki67	Significant increase
CT26	CA-170 (10 mg/kg, 5 days)	CD4+ T cells	OX-40	Significant increase
MC38	CA-170 (3 mg/kg, 7 days)	Blood CD8+ T cells	Granzyme B	Significant increase
MC38	CA-170 (3 mg/kg, 7 days)	Tumor CD8+ T cells	Granzyme B	Significant increase
MC38	CA-170 (3 mg/kg, 7 days)	Blood CD8+ T cells	IFN- $\gamma$	Significant increase
MC38	CA-170 (3 mg/kg, 7 days)	Tumor CD8+ T cells	IFN- $\gamma$	Significant increase

## Experimental Protocols

### Cell Line Culture

MC38 (Murine Colon Adenocarcinoma)

- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 10 mM HEPES, and 1X non-essential amino acids.
- Culture Conditions: 37°C, 5% CO<sub>2</sub>.
- Subculturing: Passage at 80-90% confluency. Wash with PBS, detach with a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a 1:5 to 1:10 ratio.

### CT26 (Murine Colon Carcinoma)

- Culture Medium: RPMI-1640 Medium supplemented with 10% FBS.
- Culture Conditions: 37°C, 5% CO<sub>2</sub>.
- Subculturing: Passage at 80-90% confluency. Wash with PBS, detach with 0.25% Trypsin-EDTA, and re-seed at an appropriate ratio.

### B16F10 (Murine Melanoma)

- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS.
- Culture Conditions: 37°C, 5% CO<sub>2</sub>.
- Subculturing: Passage at 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:2 to 1:4 ratio.

## In Vivo Syngeneic Tumor Model Studies

### 1. Subcutaneous Tumor Implantation (MC38 and CT26 Models)

- Harvest cultured tumor cells during the exponential growth phase.
- Wash the cells with sterile PBS and resuspend in PBS or Hank's Balanced Salt Solution (HBSS) at a concentration of  $5 \times 10^6$  cells/mL.
- Subcutaneously inject 100  $\mu$ L of the cell suspension ( $5 \times 10^5$  cells) into the flank of the appropriate mouse strain (C57BL/6 for MC38, BALB/c for CT26).
- Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- Initiate treatment when tumors reach a predetermined size (e.g., 100-150 mm<sup>3</sup>).

### 2. Metastatic Tumor Model (B16F10 Model)

- Harvest and prepare B16F10 cells as described above.
- Inject  $1 \times 10^5$  to  $2 \times 10^5$  cells in 100-200  $\mu$ L of sterile PBS via the tail vein of C57BL/6 mice.
- Initiate treatment as per the study design (e.g., one day post-injection).
- At the end of the study (e.g., 14-21 days), euthanize the mice and harvest the lungs.

- Quantify metastatic nodules by counting the black pigmented foci on the lung surface.

### 3. Drug Administration

- CA-170: Prepare a fresh formulation daily. Administer orally (p.o.) via gavage at the desired concentration (e.g., 3 or 10 mg/kg) in a suitable vehicle.
- Control Antibodies (e.g., anti-PD-1): Administer subcutaneously (s.c.) or intraperitoneally (i.p.) at the specified dose (e.g., 100  $\mu$ g/animal) and schedule (e.g., weekly).
- Combination Agents (e.g., Docetaxel, Cyclophosphamide): Administer via the appropriate route (e.g., i.p.) at the specified dose and schedule.

## Isolation of Tumor-Infiltrating Lymphocytes (TILs) and Flow Cytometry

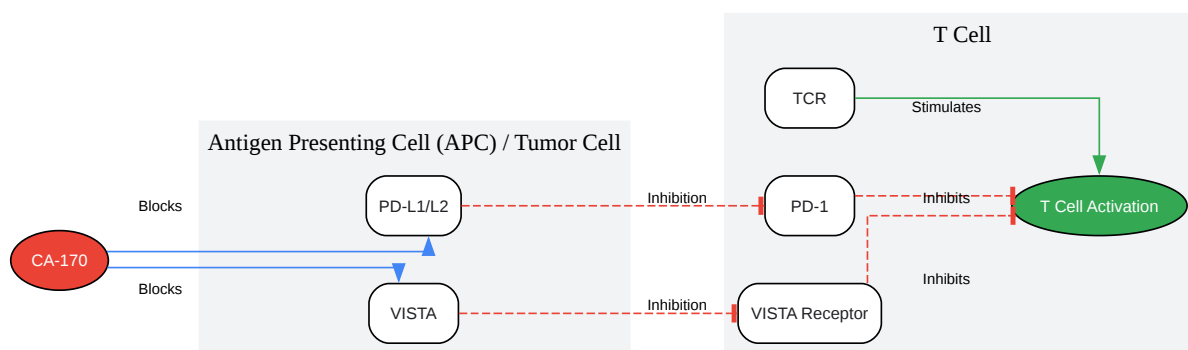
### 1. Tumor Digestion

- Excise tumors from euthanized mice and mince into small pieces.
- Digest the tumor fragments in a solution containing collagenase (e.g., Collagenase D) and DNase I in a suitable buffer (e.g., RPMI 1640) at 37°C for 30-60 minutes with agitation.
- Filter the resulting cell suspension through a 70  $\mu$ m cell strainer to obtain a single-cell suspension.
- Lyse red blood cells using an ACK lysis buffer.
- Wash the cells with PBS or FACS buffer (PBS with 2% FBS).

### 2. Flow Cytometry Staining

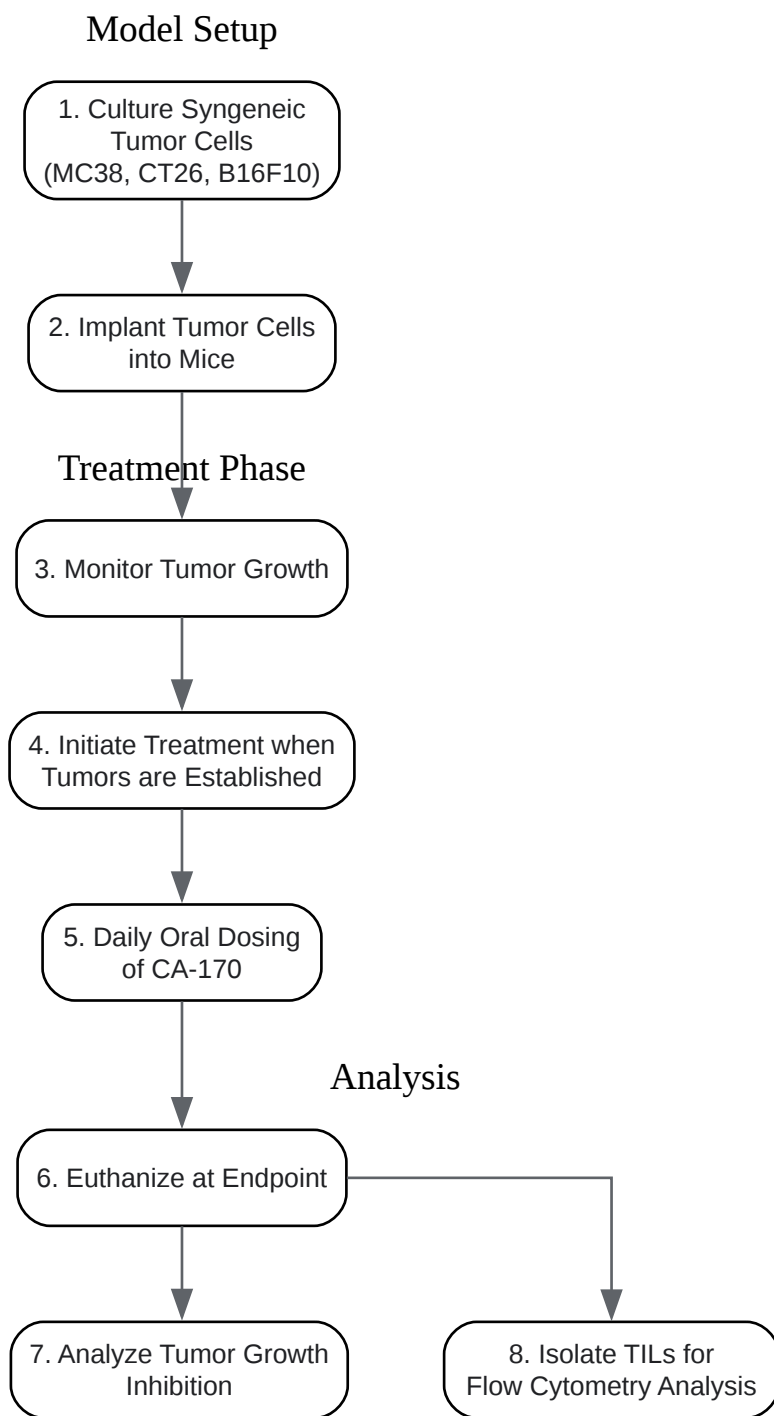
- Count the viable cells and adjust the concentration to  $1-2 \times 10^6$  cells per sample.
- Block Fc receptors with an anti-CD16/32 antibody.
- Stain for surface markers using a cocktail of fluorescently conjugated antibodies (e.g., CD45, CD3, CD4, CD8, OX-40).
- For intracellular staining (e.g., Ki67, Granzyme B, IFN- $\gamma$ ), fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions.
- Stain for intracellular markers with the appropriate antibodies.
- Wash the cells and resuspend in FACS buffer for analysis on a flow cytometer.

## Visualizations



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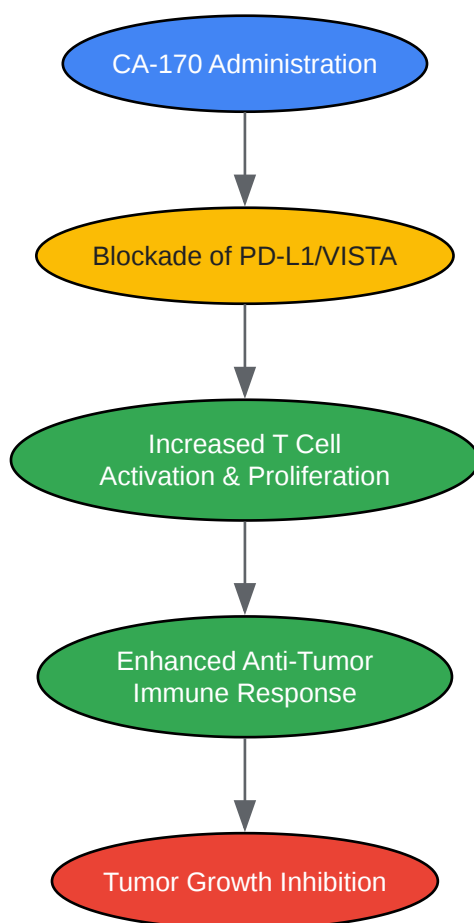
Caption: CA-170 blocks the inhibitory signals from PD-L1/L2 and VISTA.



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Caption: Workflow for in vivo efficacy studies of CA-170.





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Caption: CA-170's mechanism leading to anti-tumor effects.

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